5-Bromo-3-(2-methyl-2-nitropropyl)indole
Description
5-Bromo-3-(2-methyl-2-nitropropyl)indole is a halogenated indole derivative characterized by a bromine substituent at the 5-position and a 2-methyl-2-nitropropyl group at the 3-position of the indole scaffold. The nitropropyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
5-bromo-3-(2-methyl-2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,15(16)17)6-8-7-14-11-4-3-9(13)5-10(8)11/h3-5,7,14H,6H2,1-2H3 |
InChI Key |
NCJYHNBIFXMTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-3-(2-methyl-2-nitropropyl)indole with structurally related indole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Key Comparative Insights:
Substituent Diversity and Pharmacological Potential: The nitropropyl group in the target compound distinguishes it from analogs with triazole (e.g., 9c ), aminoethyl (e.g., 5-BAMT HCl ), or isopropyl (e.g., 5-Bromo-3-isopropyl-1H-indazole ) substituents. Bromine at the 5-position is conserved across several compounds (e.g., 9c, 9d ), suggesting its role in modulating electronic properties or steric interactions.
Synthetic Efficiency :
- The target compound’s synthesis likely parallels methods for nitrovinyl indoles (e.g., (E)-5-bromo-3-(2-nitrovinyl)-1H-indole via nitromethane condensation ). However, yields for triazole-containing analogs (25–50% ) indicate challenges in regioselective functionalization compared to simpler nitropropyl derivatives.
Physicochemical Properties :
- Melting points for nitro-containing compounds vary widely: 115°C for the sulfinic acid ester vs. 133–196°C for imidazole- and phenethyl-substituted indoles . The target compound’s melting point is unreported but expected to align with nitroalkyl-indoles (100–150°C).
- Spectral data (e.g., $ ^1H $ NMR δ 4.51–4.62 ppm for ethyl-linked substituents ) provide benchmarks for verifying the target’s structure.
Biological Activity :
- While direct data for the target compound are lacking, structurally related indoles exhibit anticancer (e.g., benzimidazole-indole hybrids ) and antioxidant (e.g., triazole-indoles ) activities. The nitropropyl group may confer unique redox properties, akin to nitrovinyl derivatives evaluated in ischemia models .
Preparation Methods
Friedel-Crafts Alkylation Using Nitroalkenes
Procedure :
Electrophilic Substitution Using Nitropropyl Halides
Procedure :
-
Substrate : 5-Bromoindole.
-
Reagents : 2-Methyl-2-nitropropyl chloride or bromide.
-
Conditions :
A patent-derived method combines bromination and nitropropyl group introduction in a single vessel:
Procedure :
-
Nitropropylation : Add 2-methyl-2-nitropropanol and p-toluenesulfonic acid (PTSA).
-
Cyclization : Heat at 60–80°C in N-methylpyrrolidone (NMP) with potassium tert-butoxide (t-BuOK).
Yield : 75–83% with HPLC purity >99%.
Comparative Analysis of Methods
Challenges and Optimization
-
Regioselectivity : Competing reactions at the 2- and 3-positions of indole require careful catalyst selection.
-
Nitro Group Stability : Harsh conditions (e.g., high heat) may lead to nitro reduction or decomposition.
-
Purification : Column chromatography (silica gel, ethyl acetate/n-heptane) is essential for isolating the target compound .
Q & A
Q. What are the standard synthetic routes for 5-Bromo-3-(2-methyl-2-nitropropyl)indole?
The synthesis typically involves bromination of indole precursors followed by functionalization. For example, brominated indoles (e.g., 5-bromo-2-methylindole) are synthesized via electrophilic substitution using brominating agents like NBS ( ). Subsequent alkylation or nitropropyl group introduction may involve coupling reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems (25% yield reported for similar indoles) (). Key steps include purification via flash column chromatography and characterization by NMR and HRMS ( ).
Q. How is this compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, -NMR signals for analogous brominated indoles include aromatic protons (δ 7.23 ppm, multiplet) and alkyl chain protons (δ 4.62 ppm, triplet) (). High-Resolution Mass Spectrometry (HRMS) confirms molecular ions (e.g., [M+H] at 385.0461) (). Complementary techniques like -NMR and -NMR (if applicable) resolve substituent effects ().
Q. What are the primary methodologies to evaluate its biological activity?
Biological evaluation involves enzyme inhibition assays (e.g., kinase or protease inhibition) and receptor binding studies. Brominated indoles are often tested for interactions with biological targets such as Flt3 kinase or antimicrobial receptors ( ). Dose-response curves and IC values are calculated using cell-based or in vitro assays ().
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization requires addressing reaction bottlenecks. For CuAAC reactions, catalyst loading (e.g., CuI) and solvent polarity (PEG-400:DMF ratios) significantly impact efficiency (). Alternative catalysts (e.g., Ru-based) or microwave-assisted synthesis may reduce reaction times. Purification via recrystallization instead of column chromatography could improve scalability ().
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from structural variations (e.g., nitropropyl vs. hydroxypropyl groups) or assay conditions. Comparative studies using isogenic cell lines or standardized protocols (e.g., fixed ATP concentrations in kinase assays) are essential. Structure-activity relationship (SAR) analysis via computational modeling (e.g., docking studies) can clarify substituent effects ().
Q. What advanced analytical methods assess its stability under physiological conditions?
Stability studies employ HPLC-MS to track degradation products in simulated biological fluids (e.g., PBS at pH 7.4). Accelerated stability testing (40°C/75% RH) identifies hydrolytic or oxidative degradation pathways. Thermal gravimetric analysis (TGA) evaluates solid-state stability ( ).
Q. How can functional group modifications enhance its research utility?
The nitropropyl group enables further functionalization. For example:
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
- Materials Science : Brominated indoles serve as precursors for conductive polymers or organic semiconductors ().
- Environmental Chemistry : Surface adsorption studies (e.g., on silica or indoor surfaces) assess environmental persistence ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
